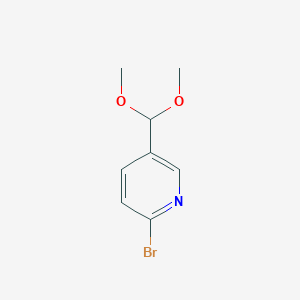

2-Bromo-5-(dimethoxymethyl)pyridine

描述

2-Bromo-5-(dimethoxymethyl)pyridine is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-5-(dimethoxymethyl)pyridine, and how are they optimized for yield?

The synthesis typically involves bromination of a precursor pyridine derivative. For example, bromination of 5-(dimethoxymethyl)pyridine using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents such as CCl₄ at elevated temperatures (~100–110°C) achieves moderate to high yields (e.g., 87.5% in a related thienopyridine system) . Optimization focuses on reagent stoichiometry (e.g., 5 eq NBS), reaction time (~18 hours), and purification via combi-flash chromatography . Characterization relies on LCMS and TLC for reaction monitoring.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the bromine position and dimethoxymethyl group via ¹H and ¹³C signals (e.g., methoxy protons at ~3.3–3.5 ppm).

- Mass Spectrometry (MS) : For molecular ion validation (M.W. 266.52 for related derivatives) .

- HPLC/LCMS : To assess purity (>95% in commercial samples) .

Data should align with literature values for analogous bromopyridines (e.g., 5-Bromo-2-methoxy-3-methylpyridine, M.W. 202.05) .

Q. What are the common applications of this compound in organic synthesis?

It serves as a versatile intermediate for:

- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic esters (1.5 eq) in dioxane/water using Cs₂CO₃ or t-BuONa as bases .

- Functional group transformations : E.g., conversion to pivalamide derivatives (e.g., N-(2-bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide) for protective strategies .

- Heterocycle synthesis : Building blocks for pyridothiophenes or imidazopyridines .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Sealed containers at ambient temperatures, away from moisture .

- Hazards : Potential skin/eye irritation; use PPE and work in a fume hood .

- Stability : Monitor via periodic NMR/HPLC to detect degradation (e.g., hydrolysis of dimethoxymethyl group).

Q. What are the typical impurities observed during synthesis, and how are they resolved?

Common impurities include:

- Debrominated products : Arising from incomplete reaction or side-reactions.

- Oxidation byproducts : E.g., pyridine N-oxides.

Resolution involves optimizing bromination conditions (e.g., excess NBS) and purification via column chromatography (e.g., 15% EtOAc/heptane) .

Advanced Research Questions

Q. How can mechanistic studies improve bromination efficiency in this compound synthesis?

Radical bromination mechanisms using NBS/AIBN involve hydrogen abstraction followed by bromine transfer. Kinetic studies (e.g., varying AIBN concentrations) and DFT calculations can identify rate-limiting steps. For example, higher AIBN loads (0.2 eq) accelerate initiation but may increase side-reactions . Contrast with electrophilic bromination (e.g., Br₂/Fe) to evaluate regioselectivity challenges.

Q. What strategies address low yields in cross-coupling reactions involving this compound?

- Catalyst screening : Pd(PPh₃)₄ vs. XPhos-based catalysts for sterically hindered substrates.

- Solvent optimization : Use of toluene or THF instead of dioxane to improve solubility.

- Additives : KI or phase-transfer catalysts to enhance reactivity .

Data from analogous systems (e.g., 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine) show yields up to 83% under optimized conditions .

Q. How do electronic effects of the dimethoxymethyl group influence reactivity in metal-catalyzed reactions?

The electron-donating dimethoxymethyl group deactivates the pyridine ring, slowing oxidative addition in cross-couplings. Computational studies (e.g., NBO analysis) can quantify this effect. Experimental validation includes comparing reaction rates with non-substituted bromopyridines .

Q. What analytical discrepancies arise in characterizing derivatives, and how are they resolved?

- NMR signal overlap : For example, methoxy and aromatic protons in crowded regions. Use of 2D NMR (HSQC, HMBC) resolves assignments .

- Mass spectrometry adducts : Sodium or potassium adducts may skew molecular ion data. Employ high-resolution MS (HRMS) for accurate mass validation .

Q. How can researchers design experiments to probe the steric effects of the dimethoxymethyl group?

属性

分子式 |

C8H10BrNO2 |

|---|---|

分子量 |

232.07 g/mol |

IUPAC 名称 |

2-bromo-5-(dimethoxymethyl)pyridine |

InChI |

InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-3-4-7(9)10-5-6/h3-5,8H,1-2H3 |

InChI 键 |

ZLJHRGDYANXILZ-UHFFFAOYSA-N |

规范 SMILES |

COC(C1=CN=C(C=C1)Br)OC |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。